![molecular formula C20H24N2O5 B6121037 4-[2-(DIETHYLAMINO)ACETYL]-5-OXO-1H,2H,3H,4H,5H-CHROMENO[3,4-B]PYRIDIN-9-YL ACETATE](/img/structure/B6121037.png)
4-[2-(DIETHYLAMINO)ACETYL]-5-OXO-1H,2H,3H,4H,5H-CHROMENO[3,4-B]PYRIDIN-9-YL ACETATE
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Overview
Description
4-[2-(DIETHYLAMINO)ACETYL]-5-OXO-1H,2H,3H,4H,5H-CHROMENO[3,4-B]PYRIDIN-9-YL ACETATE is a complex organic compound that belongs to the class of chromeno-pyridine derivatives This compound is characterized by its unique structure, which includes a chromeno-pyridine core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(DIETHYLAMINO)ACETYL]-5-OXO-1H,2H,3H,4H,5H-CHROMENO[3,4-B]PYRIDIN-9-YL ACETATE typically involves multi-step reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency. Key steps include the purification of intermediates and the final product using techniques such as crystallization, distillation, and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-[2-(DIETHYLAMINO)ACETYL]-5-OXO-1H,2H,3H,4H,5H-CHROMENO[3,4-B]PYRIDIN-9-YL ACETATE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.
Substitution: Nucleophiles like halides, amines, or alcohols, and electrophiles like alkyl halides or acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
4-[2-(DIETHYLAMINO)ACETYL]-5-OXO-1H,2H,3H,4H,5H-CHROMENO[3,4-B]PYRIDIN-9-YL ACETATE has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer, inflammation, and infectious diseases.
Pharmacology: Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential side effects.
Chemical Biology: It is used as a probe to study biological processes and pathways, helping to elucidate the roles of specific proteins and metabolites.
Industrial Applications: The compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 4-[2-(DIETHYLAMINO)ACETYL]-5-OXO-1H,2H,3H,4H,5H-CHROMENO[3,4-B]PYRIDIN-9-YL ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. It may act as an inhibitor or activator, modulating the activity of these targets and affecting various biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Coumarin Derivatives: These compounds share a similar chromeno structure and are known for their diverse biological activities, including anticoagulant and anticancer properties.
Indole Derivatives: These compounds have a similar heterocyclic structure and are studied for their potential therapeutic applications in various diseases .
Uniqueness
4-[2-(DIETHYLAMINO)ACETYL]-5-OXO-1H,2H,3H,4H,5H-CHROMENO[3,4-B]PYRIDIN-9-YL ACETATE is unique due to its specific combination of functional groups and its ability to interact with a wide range of biological targets.
Properties
IUPAC Name |
[4-[2-(diethylamino)acetyl]-5-oxo-2,3-dihydro-1H-chromeno[3,4-b]pyridin-9-yl] acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5/c1-4-21(5-2)12-18(24)22-10-6-7-15-16-11-14(26-13(3)23)8-9-17(16)27-20(25)19(15)22/h8-9,11H,4-7,10,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOHCSFRORYABRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)N1CCCC2=C1C(=O)OC3=C2C=C(C=C3)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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